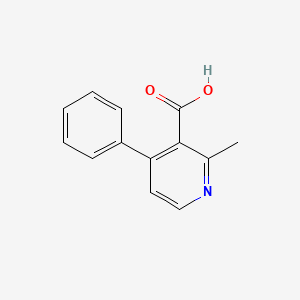

2-Methyl-4-phenylnicotinic acid

Description

2-Methyl-4-phenylnicotinic acid is a substituted nicotinic acid derivative featuring a methyl group at the 2-position and a phenyl group at the 4-position of the pyridine ring. Nicotinic acid derivatives are critical in medicinal chemistry due to their roles as enzyme inhibitors, receptor ligands, and intermediates in drug synthesis.

Properties

IUPAC Name |

2-methyl-4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-12(13(15)16)11(7-8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMZYQNQFJDUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylnicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, the purification process may include recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-phenylnicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylnicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of metabolic processes or modulation of receptor activity. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

4-Methylnicotinic Acid (2a)

- Structure : Methyl group at the 4-position of the pyridine ring.

- Synthesis: Commercially available; large-scale preparation involves using 2,6-dichloro-4-methylnicotinonitrile as a starting material, followed by hydrolysis and decarboxylation .

- Key Differences :

- The absence of a phenyl group at the 4-position reduces steric bulk compared to 2-methyl-4-phenylnicotinic acid.

- Simpler synthesis due to fewer substituents.

4-Phenylnicotinic Acid

5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic Acid

- Structure : Methoxy group at the 2-position, 3-fluoro-4-methylphenyl group at the 5-position.

- The methoxy group increases electron density on the pyridine ring .

- Key Differences :

- Substitution at the 5-position versus 4-position in this compound alters regioselectivity in reactions.

- Fluoro and methoxy groups confer distinct electronic effects compared to methyl and phenyl substituents.

2-[(4-Methylphenyl)thio]nicotinic Acid

- Structure : Thioether-linked 4-methylphenyl group at the 2-position.

- Properties : The sulfur atom increases polarizability and may enhance redox activity. The methyl group on the phenyl ring moderates steric effects .

- Key Differences :

- Thioether linkage versus carboxylic acid in this compound results in divergent chemical reactivity and solubility.

Comparative Data Table

| Compound | Substituents | Synthesis Method | Key Properties |

|---|---|---|---|

| This compound | 2-methyl, 4-phenyl | Likely organolithium addition (inferred) | High lipophilicity, steric bulk |

| 4-Methylnicotinic acid (2a) | 4-methyl | Hydrolysis of nitrile intermediates | Simple structure, low steric hindrance |

| 4-Phenylnicotinic acid | 4-phenyl | Phenyllithium addition/oxidation | Enhanced lipophilicity, aryl interactions |

| 5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid | 2-methoxy, 5-(3-fluoro-4-methylphenyl) | Not detailed in evidence | Electronegative substituents, regioselective effects |

| 2-[(4-Methylphenyl)thio]nicotinic acid | 2-(4-methylphenylthio) | Not detailed in evidence | Thioether redox activity, moderate steric effects |

Research Findings and Implications

- Synthetic Flexibility: Organolithium reagents enable precise substitution at the 4-position of nicotinic acid derivatives, as demonstrated in 4-phenylnicotinic acid synthesis . This method could extend to this compound by sequential functionalization.

- Biological Relevance : Aryl and alkyl substituents influence pharmacokinetics. For example, the phenyl group in 4-phenylnicotinic acid enhances membrane permeability, a trait likely shared by this compound .

- Electronic Effects : Methoxy and fluoro groups in analogs like 5-(3-fluoro-4-methylphenyl)-2-methoxynicotinic acid suggest that electron-withdrawing/donating groups can fine-tune reactivity for targeted applications .

Biological Activity

2-Methyl-4-phenylnicotinic acid (MPNA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is a pyridine derivative with the molecular formula . Its structure features a methyl group at the 2-position and a phenyl group at the 4-position of the nicotinic acid framework, which influences its biological properties.

The biological activity of MPNA primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways. The compound's ability to bind to active sites of these enzymes can modulate their activity, leading to potential therapeutic effects.

Inhibition Studies

Research indicates that MPNA can inhibit the release of calcium ions (Ca²⁺) induced by nicotinic acid adenine dinucleotide phosphate (NAADP) in T lymphocytes. This mechanism is critical in regulating intracellular calcium levels, which play a vital role in various cellular processes, including muscle contraction and neurotransmitter release .

Biological Activities

MPNA exhibits several notable biological activities:

- Anti-inflammatory Effects : In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, MPNA treatment resulted in reduced clinical symptoms and inflammation markers compared to controls .

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in cells.

- Antimicrobial Activity : Preliminary studies suggest that MPNA may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of MPNA, it is essential to compare it with structurally related compounds. Below is a comparison table highlighting key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-3-phenylnicotinic acid | C13H11NO2 | Different position of methyl group affects reactivity. |

| 4-Methyl-4-phenylnicotinic acid | C13H11NO2 | Similar structure but different pharmacological effects. |

| 2-Methyl-5-phenylnicotinic acid | C13H11NO2 | Variations in binding affinity and enzyme inhibition. |

This table illustrates how minor structural changes can significantly influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

- Efficacy in Autoimmunity : In a study using EAE models, MPNA administration led to a significant reduction in the severity of symptoms and decreased T cell infiltration into the central nervous system (CNS), suggesting its potential as a therapeutic agent for autoimmune diseases .

- Enzyme Interaction Studies : In vitro experiments have demonstrated that MPNA selectively inhibits certain metabolic enzymes without adversely affecting other pathways, indicating its specificity and potential for targeted therapy .

- Cellular Uptake Mechanisms : Research on the uptake mechanisms of MPNA revealed that it effectively permeates cellular membranes, enhancing its bioavailability and efficacy as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.